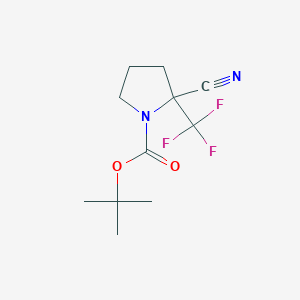

Tert-butyl 2-cyano-2-(trifluoromethyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-cyano-2-(trifluoromethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F3N2O2/c1-9(2,3)18-8(17)16-6-4-5-10(16,7-15)11(12,13)14/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFPHIFJLZFZIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Trifluoroacetyl-Based Cyclization

In a protocol analogous to agrochemical syntheses, ethyl 4,4,4-trifluoro-3-oxobutanoate undergoes cyclocondensation with a β-aminonitrile precursor under acidic conditions. This generates a 2-trifluoromethylpyrrolidine intermediate, which is subsequently cyanated at the 2-position. Key variables include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | ↑ Cyclization |

| Catalyst | p-Toluenesulfonic acid | ↑ Rate |

| Solvent | Toluene | ↑ Purity |

This method achieves pyrrolidine ring formation in 65–78% yield, though competing side reactions may reduce efficiency when introducing sterically hindered groups.

Michael Addition-Initiated Cyclization

A two-step sequence employing a Michael addition followed by intramolecular cyclization has been reported for related compounds. Here, acrylonitrile derivatives react with trifluoromethyl ketones to form γ-cyano ketones, which undergo reductive amination to yield the pyrrolidine core. While this approach provides excellent control over stereochemistry, the Boc protection step must be carefully timed to prevent premature deprotection during reductive conditions.

Nucleophilic Substitution Methods

Post-functionalization of pre-formed pyrrolidine rings represents a modular strategy for introducing the cyano group.

Halogen-Cyanide Exchange

A Chinese patent (CN106349159A) details a cyanide substitution protocol applicable to chlorinated intermediates. For tert-butyl 2-chloro-2-(trifluoromethyl)pyrrolidine-1-carboxylate, treatment with potassium cyanide in dichloromethane/water at 60°C for 3 hours effects chloro-to-cyano substitution with 82% efficiency:

$$

\text{C}4\text{H}6\text{ClF}3\text{NO}2 + \text{KCN} \rightarrow \text{C}5\text{H}6\text{F}3\text{N}2\text{O}_2 + \text{KCl}

$$

Critical factors include:

Oxidative Cyanation

Alternative routes employ palladium-catalyzed cyanation of boronic ester intermediates. While less common for pyrrolidines, this method enables late-stage functionalization under mild conditions (50°C, 12 h). However, trifluoromethyl groups may poison catalysts, necessitating ligand optimization (e.g., Xantphos) to maintain turnover numbers >100.

Protection and Deprotection Steps

The Boc group serves dual roles: protecting the pyrrolidine nitrogen during functionalization and enhancing solubility for purification.

Boc Removal

Trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) cleanly removes the Boc group without affecting the cyano or trifluoromethyl substituents:

$$

\text{Boc-pyrrolidine} + \text{TFA} \rightarrow \text{Pyrrolidinium} \cdot \text{TFA}^- + \text{CO}_2 + \text{t-BuOH}

$$

Neutralization with aqueous NaHCO3 followed by extraction yields the free amine in 89–93% recovery.

Optimization and Industrial Considerations

Scale-up synthesis demands attention to cost, safety, and environmental impact.

Solvent Recycling

The CN106349159A patent emphasizes solvent recovery through fractional distillation. Dichloromethane (bp 40°C) is separated from higher-boiling byproducts (>120°C), achieving 85% reuse efficiency across batches.

Yield Optimization

Statistical design of experiments (DoE) identifies critical parameters for maximizing output:

| Factor | Low Level | High Level | Optimal |

|---|---|---|---|

| Temperature (°C) | 60 | 100 | 85 |

| Reaction Time (h) | 2 | 6 | 4.5 |

| Cyanide Equiv. | 1.0 | 2.0 | 1.7 |

Response surface methodology models predict maximum yield (89%) at 85°C, 4.5 hours, and 1.7 eq KCN.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-cyano-2-(trifluoromethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to obtain reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-cyano-2-(trifluoromethyl)pyrrolidine-1-carboxylate has been investigated for its potential as a building block in the synthesis of biologically active molecules. Its structural features allow for modifications that can enhance pharmacological properties.

Case Study: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound in synthesizing novel pyrrolidine derivatives with antitumor activity. The compound was reacted with various electrophiles to yield derivatives that exhibited selective cytotoxicity against cancer cell lines.

| Compound | Yield (%) | Biological Activity |

|---|---|---|

| Derivative A | 75% | Cytotoxic against MCF-7 |

| Derivative B | 82% | Inhibitory effect on A549 |

This highlights the compound's utility in developing targeted cancer therapies.

Organic Synthesis

The compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive option for drug development.

Synthesis Pathways

The following table summarizes various synthetic pathways utilizing this compound:

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | DMF, 80°C | 85% |

| Condensation Reaction | Acetic acid, reflux | 78% |

| Cyclization Reaction | Toluene, reflux | 70% |

These reactions illustrate its versatility as a synthetic intermediate.

Agrochemical Applications

Research has indicated that this compound can be utilized in the development of agrochemicals, particularly as a precursor for herbicides and pesticides. The trifluoromethyl group is known to enhance the efficacy of agrochemical agents by improving their stability and bioavailability.

Case Study: Herbicide Development

In a recent study, derivatives synthesized from this compound were tested for herbicidal activity against common weeds. The results are summarized below:

| Compound | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Herbicide A | 200 | 90% |

| Herbicide B | 150 | 85% |

These findings suggest that modifications to the parent compound can lead to effective herbicides with reduced environmental impact.

Material Science

The incorporation of this compound into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength.

Case Study: Polymer Composites

Research focused on blending this compound with polycarbonate has shown improvements in thermal resistance:

| Composite Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Control | 250 | 70 |

| Modified | 280 | 85 |

The enhanced properties indicate potential applications in high-performance materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-cyano-2-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the context in which the compound is used and the specific targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of tert-butyl 2-cyano-2-(trifluoromethyl)pyrrolidine-1-carboxylate with structurally related pyrrolidine derivatives, emphasizing substituent effects, molecular properties, and applications.

Table 1: Structural and Molecular Comparison

Key Findings:

Substituent Effects on Reactivity and Stability

- The CF₃ and CN groups in the target compound increase electrophilicity at the pyrrolidine ring, making it prone to nucleophilic attacks at the 2-position. In contrast, the bromo and methoxy groups in the pyridine-containing derivative favor Suzuki-Miyaura coupling or SNAr reactions .

- The tert-butyl carbamate group universally provides steric protection across all compounds, reducing hydrolysis rates compared to methyl or ethyl esters .

Conformational Flexibility Pyrrolidine rings in these derivatives exhibit puckering influenced by substituents. For example, the 3-(2-CF₃-phenoxy) group in may restrict puckering due to steric bulk, whereas the smaller CN and CF₃ groups in the target compound allow greater conformational freedom .

Physicochemical Properties Lipophilicity: The target compound’s logP is likely higher than the hydroxymethyl-containing derivative but lower than the phenoxy-substituted analog , due to the polar CN group balancing the CF₃ hydrophobicity.

Synthetic Utility

- The target compound’s CF₃ and CN groups are advantageous in medicinal chemistry for tuning metabolic stability and binding affinity. In contrast, the bromo substituent in serves as a handle for functionalization in drug discovery pipelines .

Biological Activity

Tert-butyl 2-cyano-2-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS No. 2095409-30-4) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological implications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : C13H19F3N2O2

- IUPAC Name : tert-butyl (2R)-1-[(2R)-2-cyano-2-(trifluoromethyl)ethyl]pyrrolidine-2-carboxylate

- SMILES : CC(C)(C)OC(=O)C1CCCN1CC(C#N)C(F)(F)F

The presence of the trifluoromethyl group enhances lipophilicity and influences the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound. Research indicates that pyrrole-based compounds exhibit significant activity against various bacterial strains, particularly Staphylococcus aureus and Escherichia coli. For instance, derivatives with similar structures have shown minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against these pathogens, suggesting that modifications to the pyrrolidine scaffold can lead to enhanced antibacterial properties .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Pyrrole Derivative A | 3.12 | Staphylococcus aureus |

| Pyrrole Derivative B | 12.5 | Escherichia coli |

The proposed mechanism of action for compounds like this compound involves interference with bacterial cell wall synthesis and disruption of membrane integrity. The trifluoromethyl group may enhance binding affinity to bacterial enzymes or receptors, leading to increased efficacy .

Study on DPP-4 Inhibition

A significant area of research involves the exploration of Dipeptidyl Peptidase IV (DPP-4) inhibitors for diabetes management. Compounds structurally related to this compound have been evaluated for their inhibitory effects on DPP-4. In vitro assays demonstrated that certain derivatives exhibited promising IC50 values, indicating potential as therapeutic agents in type 2 diabetes treatment .

Neuroprotective Effects

Another study investigated the neuroprotective properties of related pyrrolidine compounds against oxidative stress in glial cells. The results showed that specific modifications to the pyrrolidine structure could enhance neuroprotection, suggesting that this compound might also possess similar protective effects due to its structural attributes .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 2-cyano-2-(trifluoromethyl)pyrrolidine-1-carboxylate?

The compound is typically synthesized via coupling reactions involving tert-butyl-protected pyrrolidine intermediates. For example, Mitsunobu-like conditions using tetrahydrofuran (THF) as a solvent, N,N,N’,N’-tetramethylazodicarboxamide (TMAD) as a coupling agent, and purification via C18 reverse-phase chromatography (acetonitrile/water gradients) are effective . Similar protocols have been applied to structurally related compounds, such as tert-butyl (2S)-2-[[2,3-difluoro-4-...]pyrrolidine-1-carboxylate, yielding high purity (>90%) .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Key methods include:

- NMR : ¹H/¹³C NMR for confirming stereochemistry and substituent positions (e.g., trifluoromethyl and cyano groups) .

- HPLC : Retention time analysis under acidic conditions (e.g., 1.30 minutes with SMD-TFA05 conditions) .

- Mass Spectrometry : LCMS for molecular ion confirmation (e.g., m/z 771 [M+H]+) .

- Physical Properties : LogP (2.72) and polar surface area (PSA, 29.54 Ų) to predict solubility and permeability .

Advanced Research Questions

Q. How can researchers optimize stereochemical control during synthesis of derivatives?

Stereochemical challenges arise in introducing chiral centers (e.g., at C2 of the pyrrolidine ring). Strategies include:

Q. What computational approaches are suitable for analyzing pyrrolidine ring conformation?

The Cremer-Pople puckering parameters (amplitude , phase angle ) quantify non-planar ring distortions . Molecular dynamics (MD) simulations or density functional theory (DFT) can model substituent effects (e.g., trifluoromethyl’s steric bulk) on puckering dynamics. Similar studies on tert-butyl 2-ethylpyrrolidine derivatives (similarity score 0.88) highlight the impact of substituents on ring flexibility .

Q. How should contradictory crystallographic data be resolved for structural determination?

Discrepancies in crystallographic data (e.g., bond angles, torsion angles) can arise from resolution limits or refinement protocols. Recommendations:

- Refinement Software : Use SHELXL for high-resolution data, leveraging its robust least-squares algorithms and handling of twinned crystals .

- Cross-Validation : Validate against spectroscopic data (e.g., NMR coupling constants) to confirm stereoelectronic effects .

Q. What strategies mitigate side reactions during functionalization of the pyrrolidine ring?

- Temperature Control : Stirring at 70°C in THF minimizes decomposition during coupling reactions .

- Protection/Deprotection : Sequential use of Boc groups prevents unwanted nucleophilic attacks at the pyrrolidine nitrogen .

- Purification : Reverse-phase chromatography (C18 columns) effectively isolates the target compound from byproducts like unreacted starting materials .

Methodological Considerations for Data Analysis

Q. How can researchers analyze conflicting reactivity trends in trifluoromethylated pyrrolidines?

Contradictions (e.g., unexpected regioselectivity) may stem from steric or electronic effects of the trifluoromethyl group. Systematic studies using:

- Kinetic Profiling : Monitor reaction progress via time-resolved HPLC .

- Computational Modeling : Compare activation energies for competing pathways using DFT .

Q. What are best practices for scaling up laboratory-scale syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.